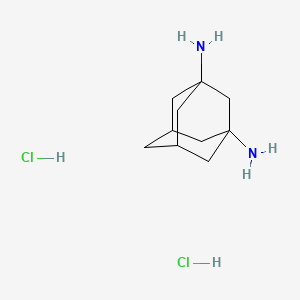

Adamantane-1,3-diamine dihydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by its rigid tricyclic cage structure with the molecular formula C₁₀H₂₀Cl₂N₂ and a molecular weight of 239.18 daltons. The compound crystallizes in specific space groups that reflect the structural constraints imposed by the bulky adamantane framework and the ionic interactions between the protonated amino groups and chloride anions.

Crystallographic studies have revealed that 1,3-diaminoadamantane dihydrochloride crystallizes in the orthorhombic achiral system Pna2₁ at 294 Kelvin, with unit cell parameters of a = 10.910 angstroms, b = 15.515 angstroms, c = 7.246 angstroms, and a unit cell volume of 1226.5 cubic angstroms with Z = 4. These crystallographic parameters indicate a relatively compact packing arrangement that accommodates the three-dimensional adamantane cage structure while maintaining optimal ionic interactions between the diammonium cations and chloride anions.

The crystal structure analysis demonstrates that all diammonium dications occupy general positions of symmetry within the crystal lattice, resulting in their complete desymmetrization to C₁-symmetry. Despite this crystallographic desymmetrization, the molecular geometries still exhibit considerable pseudosymmetry, with distortions that are relatively small in magnitude. The structural arrangement shows that the adamantane core maintains its characteristic chair-chair conformation of the constituent cyclohexane rings, preserving the inherent stability of the diamondoid framework.

Continuous symmetry measures have been employed to quantify the effect of the crystal lattice environment on molecular structure distortion. These measurements indicate that the crystalline diammonium salts exhibit either predominantly C₂ pseudosymmetry when the nitrogen-containing ammonium units are skewed in the same directions, or predominantly C₁ pseudosymmetry when these units are twisted in opposite directions.

Electronic Configuration and Quantum Chemical Calculations

The electronic configuration of this compound is fundamentally influenced by the protonation state of the nitrogen atoms and the resulting ionic interactions. In the dihydrochloride form, both amino groups are protonated, creating a dicationic species with formal charges distributed across the nitrogen centers.

The compound exhibits a predicted pKa value of 10.73 ± 0.40 for the free base form, indicating strong basicity that results in complete protonation under acidic conditions to form the stable dihydrochloride salt. This high basicity reflects the electron-donating nature of the adamantane cage, which stabilizes the positive charges on the nitrogen atoms through inductive effects.

Quantum chemical considerations reveal that the adamantane framework provides significant electronic stabilization through its highly symmetrical carbon skeleton. The cage structure creates an environment where the amino groups experience minimal steric interference while maintaining optimal electronic communication with the adamantane core. The rigid three-dimensional architecture prevents conformational flexibility that might otherwise lead to intramolecular strain or electronic destabilization.

The electronic properties are further influenced by the crystalline environment, where intermolecular interactions between the charged species create an extended network of ionic and hydrogen bonding interactions. These interactions contribute to the overall stability of the crystal structure and influence the electronic distribution within individual molecules.

Comparative Analysis of Protonated vs. Free Base Forms

The transformation from the free base 1,3-diaminoadamantane to the dihydrochloride salt involves significant changes in both molecular structure and physicochemical properties. The free base form has the molecular formula C₁₀H₁₈N₂ with a molecular weight of 166.26 daltons, while the dihydrochloride form increases to C₁₀H₂₀Cl₂N₂ with a molecular weight of 239.18 daltons.

Crystallographic analysis reveals distinct differences between the two forms. While the free base maintains C₂-symmetry in solution-state nuclear magnetic resonance measurements, the dihydrochloride salt shows complete desymmetrization in the solid state due to crystal packing effects. The protonation process introduces ionic character that fundamentally alters the intermolecular interactions and crystal packing arrangements.

The physical properties show marked differences between the forms. The free base exhibits a density of 1.153 grams per cubic centimeter and a boiling point of 249 degrees Celsius, while the dihydrochloride salt demonstrates significantly different thermal behavior and density characteristics due to the ionic nature of the crystal structure.

Solubility characteristics differ dramatically between the two forms. The free base shows moderate solubility in polar organic solvents, while the dihydrochloride salt exhibits enhanced water solubility due to its ionic character. This increased hydrophilicity results from the formation of hydrogen bonding networks between the protonated amino groups, chloride anions, and water molecules.

The spectroscopic properties also show significant variations. Nuclear magnetic resonance spectra of the dihydrochloride form display characteristic downfield shifts for protons adjacent to the protonated nitrogen centers, reflecting the deshielding effects of the positive charges. Infrared spectroscopy reveals distinct stretching frequencies for the protonated amino groups compared to the free base form.

Solubility Profile and Phase Behavior

The solubility profile of this compound reflects its ionic character and the influence of the adamantane cage structure on solvation phenomena. The compound demonstrates significant water solubility due to the presence of charged amino groups that can form extensive hydrogen bonding networks with water molecules.

Phase behavior studies indicate that the dihydrochloride salt exhibits thermal stability across a wide temperature range before decomposition. The melting point characteristics reflect the strength of ionic interactions within the crystal lattice, with the compound maintaining structural integrity until elevated temperatures induce thermal decomposition rather than simple melting.

The solubility in various organic solvents depends on the polarity and hydrogen bonding capability of the solvent system. Polar protic solvents generally show enhanced dissolution of the dihydrochloride salt due to their ability to stabilize the ionic species through solvation. Conversely, nonpolar solvents exhibit limited solubility due to the unfavorable energetics of separating the ionic pairs without adequate solvation.

Temperature-dependent solubility studies reveal typical behavior for ionic crystalline compounds, with solubility generally increasing with temperature due to enhanced thermal energy available for disrupting crystal lattice interactions. The solubility curves typically follow Arrhenius-type behavior, reflecting the enthalpic contributions to the dissolution process.

The phase behavior is also influenced by humidity and atmospheric conditions. The dihydrochloride salt can exhibit hygroscopic behavior under certain conditions, absorbing moisture from the atmosphere and potentially forming hydrated crystalline phases. This moisture sensitivity requires careful storage conditions to maintain the anhydrous form and prevent phase transformations that could alter the physicochemical properties.

Propriétés

IUPAC Name |

adamantane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.2ClH/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9;;/h7-8H,1-6,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXXSCYTYFTSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181140 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26562-81-2 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026562812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adamantane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of adamantane-1,3-diamine dihydrochloride typically involves the functionalization of the adamantane core. One common method is the direct radical functionalization, which converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as amines . Another approach involves the cyclization of bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonanes, followed by further functionalization steps .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including acid- and base-catalyzed condensation and cyclization reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Adamantane-1,3-diamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can modify the amine groups, leading to different functionalized products.

Substitution: The amine groups in this compound can participate in substitution reactions, forming new compounds with diverse functionalities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in organic synthesis and material science .

Applications De Recherche Scientifique

Adamantane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.

Mécanisme D'action

The mechanism of action of adamantane-1,3-diamine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways, leading to the compound’s observed effects in medicinal and biological applications .

Comparaison Avec Des Composés Similaires

Adamantane-1,3-diamine dihydrochloride shares structural and functional similarities with other adamantane derivatives and bicyclic diamines. Below is a detailed comparison:

Structural Analogs with Adamantane Backbone

Key Observations :

- This compound’s dual amine groups distinguish it from mono-amine derivatives like Amantadine and Rimantadine. This may enhance its chelation capacity or binding affinity in drug design.

Non-Adamantane Bicyclic Diamines

| Compound Name | CAS No. | Similarity Score* | Molecular Formula | Molecular Weight (g/mol) | Structural Differences |

|---|---|---|---|---|---|

| cis-Cyclopentane-1,3-diamine dihydrochloride | 1799439-22-7 | 0.88 | C₅H₁₂Cl₂N₂ | 187.07 | Non-adamantane bicyclic core |

| trans-Cyclopentane-1,3-diamine dihydrochloride | 26562-81-2 | 0.88 | C₅H₁₂Cl₂N₂ | 187.07 | Stereoisomer of cis-form |

| 4-Aminobicyclo[2.2.2]octane-1-carbonitrile HCl | 160133-27-7 | 0.80 | C₉H₁₃N₂·HCl | 188.68 | Bicyclo[2.2.2]octane core with nitrile |

Similarity Scores (0–1 scale) are calculated based on structural and functional overlap .

Key Observations :

- Adamantane derivatives exhibit higher molecular weights and greater rigidity compared to smaller bicyclic diamines like cyclopentane analogs.

- The adamantane core’s lipophilicity may enhance blood-brain barrier penetration, a trait less pronounced in non-adamantane compounds .

Activité Biologique

Adamantane-1,3-diamine dihydrochloride, a derivative of adamantane, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 239.18 g/mol. Its structure features two amine groups at the 1 and 3 positions of the adamantane framework, enhancing its reactivity compared to simpler adamantane derivatives. The compound appears as a white crystalline solid and is soluble in water due to its hydrochloride form, which facilitates its biological interactions.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been studied for its effectiveness against various viral infections, particularly influenza viruses. The compound's mechanism involves interference with viral replication processes by inhibiting viral ion channels or other critical enzymes.

Anticancer Properties

This compound has also shown promise in anticancer research. Studies have demonstrated its ability to induce cytotoxic effects in cancer cell lines expressing sigma-2 receptors. Molecular docking studies suggest that this compound can effectively bind to these receptors, potentially leading to the development of new cancer therapies .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Influenza Virus Inhibition

In a study examining the antiviral effects against influenza A virus, this compound was administered to infected cell cultures. Results showed a significant reduction in viral titer and an increase in cell viability compared to untreated controls. This suggests that the compound may serve as a potential therapeutic agent against influenza infections.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines (e.g., HeLa and MCF-7) to evaluate the anticancer efficacy of this compound. The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 5 to 15 μM. Mechanistic studies indicated that the compound triggers apoptosis via the intrinsic pathway, highlighting its potential as an anticancer drug candidate .

Q & A

Q. What are the critical safety precautions for handling Adamantane-1,3-diamine dihydrochloride in laboratory settings?

- Methodological Answer: Based on GHS classifications for structurally similar adamantane derivatives (e.g., acute toxicity, skin/eye irritation), researchers should:

- Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, to avoid direct contact .

- Work in a ventilated fume hood to prevent inhalation of dust or vapors, as adamantane derivatives often require respiratory protection (e.g., EN 143-certified masks) .

- Implement emergency protocols for spills, such as using absorbent materials and avoiding water to prevent dispersion .

- Store the compound in airtight containers away from heat sources due to flammability risks .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer: Synthesis typically involves:

- Amination of adamantane precursors : Reacting 1,3-dibromoadamantane with ammonia or hydrazine under controlled pH (e.g., HCl-mediated conditions) to form the diamine, followed by dihydrochloride salt precipitation .

- Purification : Recrystallization from methanol/ethanol mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .

- Validation : Confirm structure via -NMR (e.g., adamantane proton signals at δ 1.6–2.1 ppm) and elemental analysis .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer:

- HPLC with pre-column derivatization : Use reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance detection sensitivity. Optimize mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid) to resolve peaks for the target compound and impurities (e.g., adamantane-1-amine byproducts) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] for CHN·2HCl at m/z 217.1) .

Advanced Research Questions

Q. How can synthesis conditions be optimized to minimize byproducts in this compound production?

- Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions like adamantane ring oxidation .

- Catalyst screening : Test transition metals (e.g., CuCl) to enhance amination efficiency. Monitor reaction progress via TLC (R ~0.3 in ethyl acetate/hexane) .

- Temperature control : Maintain 50–60°C to balance reaction rate and thermal decomposition risks .

Q. How can impurities in this compound be identified and quantified?

- Methodological Answer:

- HPLC-MS/MS : Use a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Compare retention times and fragmentation patterns against synthetic standards (e.g., 1-adamantanamine hydrochloride) .

- Limit of detection (LOD) : Validate methods using spiked samples; typical LOD for adamantane derivatives is <0.1% w/w .

Q. How can thermodynamic data (e.g., ΔfH°solid) inform computational modeling of this compound?

- Methodological Answer:

- Density Functional Theory (DFT) : Input experimental enthalpy of formation (ΔfH°solid ≈ -450 kJ/mol for adamantane analogs) to calibrate computational models .

- Molecular dynamics (MD) simulations : Use sublimation enthalpy (ΔsubH ~90 kJ/mol) to predict stability under storage conditions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer:

- Enzyme inhibition assays : Test against lysine-specific demethylase 1 (LSD1) using fluorogenic substrates (e.g., H3K4me2 peptides). IC values <1 µM suggest therapeutic potential .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2) with dose ranges of 1–100 µM. Normalize results to positive controls (e.g., cisplatin) .

Q. How can structure-activity relationship (SAR) studies guide the design of Adamantane-1,3-diamine derivatives?

- Methodological Answer:

- Substituent modification : Introduce methyl or carboxyl groups at the 1- or 3-positions to assess effects on solubility and target binding. Compare with analogs like memantine hydrochloride .

- Pharmacophore mapping : Use X-ray crystallography or docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with LSD1’s FAD-binding site) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.